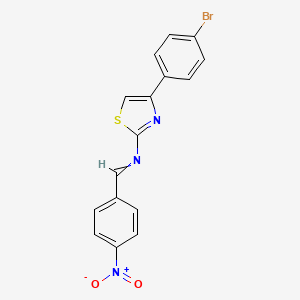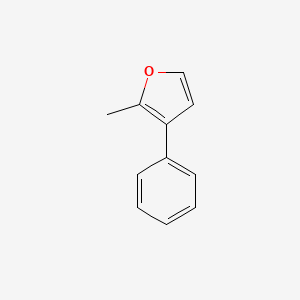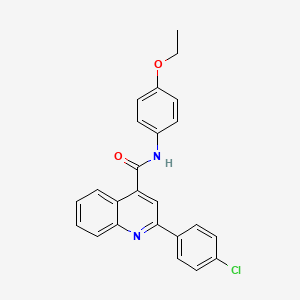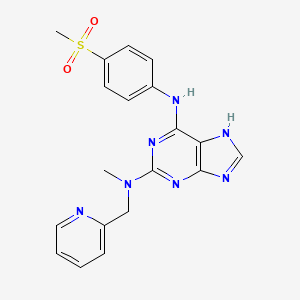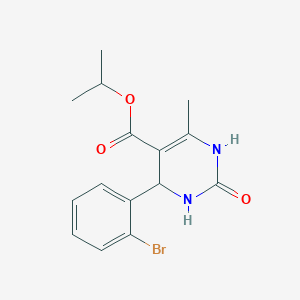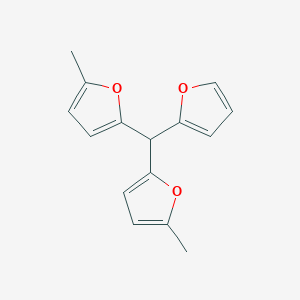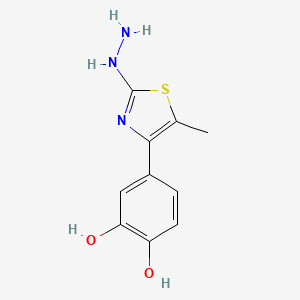
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol is a heterocyclic compound that belongs to the thiazole family It is characterized by the presence of a hydrazinyl group attached to a methylthiazole ring, which is further connected to a benzene ring with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the thiazole intermediate with hydrazine hydrate.
Attachment to the Benzene Ring: The final step involves the coupling of the thiazole derivative with a benzene ring that has two hydroxyl groups in the ortho position. This can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic routes to ensure higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
4-(2-Amino-5-methylthiazol-4-yl)benzene-1,2-diol: Similar structure but with an amino group instead of a hydrazinyl group.
4-(2-Hydrazinylthiazol-4-yl)benzene-1,2-diol: Similar structure but without the methyl group on the thiazole ring.
4-(2-Hydrazinyl-5-ethylthiazol-4-yl)benzene-1,2-diol: Similar structure but with an ethyl group instead of a methyl group on the thiazole ring.
Uniqueness
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C10H11N3O2S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
4-(2-hydrazinyl-5-methyl-1,3-thiazol-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C10H11N3O2S/c1-5-9(12-10(13-11)16-5)6-2-3-7(14)8(15)4-6/h2-4,14-15H,11H2,1H3,(H,12,13) |
InChIキー |
AVQNPDXTQNUWMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)NN)C2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



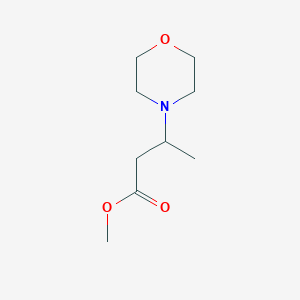
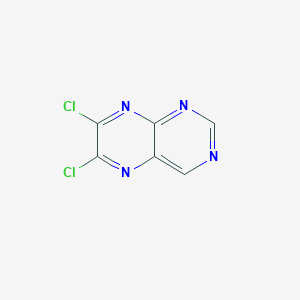
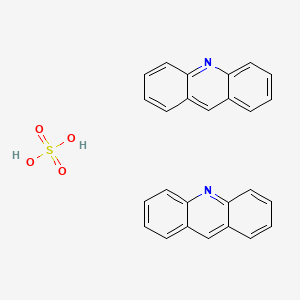

![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
